2,3-Dimethylhydroquinone
Overview
Description
2,3-Dimethylhydroquinone is a derivative of hydroquinone with methyl groups at the 2 and 3 positions. It is a compound of interest due to its electrochemical properties and its potential use in various organic syntheses.
Synthesis Analysis
The electrochemical oxidation of 2,3-dimethylhydroquinone has been explored in the presence of different nucleophiles, leading to the formation of various products. For instance, when reacted with 1,3-dicarbonyl compounds, it generates p-benzoquinone, which is then scavenged by nucleophiles to give related products through electrochemical mechanisms . Additionally, the synthesis of 5,7-dihydroxy-2,3-dimethyl-1,4-naphthoquinone and related compounds has been achieved, providing substrates for studying reactions with nucleophiles .
Molecular Structure Analysis
The crystal structure of 2,3-dimethyl-1,4-benzoquinone, a closely related compound, has been analyzed, providing insights into the bond lengths and overall molecular configuration . Moreover, the crystal structure of 2,5-dihydroxy-3,6-dimethyl-p-benzoquinone has been determined, revealing intermolecular hydrogen bonds that form chains along a specific axis .
Chemical Reactions Analysis
2,3-Dimethylhydroquinone participates in Michael addition reactions with β-diketones to form benzofuran derivatives . The reaction with 2-methyl-1,4-naphthaquinones in basic media leads to the formation of dehydro-dimers, which is analogous to the formation of bibenzyls from nitrotoluenes .
Physical and Chemical Properties Analysis
The electrochemical properties of 2,3-dimethylhydroquinone have been extensively studied. Its oxidation in the presence of nucleophiles has been investigated using cyclic voltammetry and controlled-potential coulometry, revealing its reactivity and the potential for synthesizing novel organic compounds . The crystal structures of related compounds have provided information on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of these quinones .
Scientific Research Applications
Electrochemical Oxidation and Synthesis
- Electrochemical oxidation of 2,3-dimethylhydroquinone has been studied in various contexts. For instance, its oxidation in the presence of 1,3-dicarbonyl compounds leads to the electrochemical synthesis of products such as 5a, 9b, and 8c, providing an environmentally friendly method with high atomic economy (Hosseiny Davarani et al., 2006). Additionally, its oxidation in the presence of β-diketones facilitates the formation of benzofuran derivatives through Michael addition reactions (Makarem et al., 2009).
Synthesis of Phenazine and Thioether Derivatives
- The electrochemical oxidation of 2,3-dimethylhydroquinone has been instrumental in the synthesis of phenazine derivatives, highlighting its role in Michael addition and imine condensation reactions (Davarani et al., 2008). Similarly, its electro-oxidation has been used for synthesizing thioether and benzofuran derivatives (Davarani et al., 2008).
Development of Polycyclic Benzofuran Derivatives
- 2,3-Dimethylhydroquinone's role in the electro-organic synthesis of new benzofurans under mild conditions has been noted, particularly in the context of novel product development with high yields (Ameri et al., 2015).
Spectroscopic and Catalytic Studies
- Spectroscopic studies of 2,3-dimethylhydroquinone have provided insights into its interaction with manganese in various solvents, revealing its potential in forming stable complexes and mixed-valence species (Hatzipanayioti et al., 1998). Additionally, its transformation to para-quinone using vanadium-containing heteropoly acids demonstrates its application in producing chemical agents (Rodikova et al., 2018).
Synthesis of Phenoxazine and Diphenoxazine Derivatives
- The electrochemical method has been employed for synthesizing phenoxazine and diphenoxazine derivatives from 2,3-dimethylhydroquinone, showcasing its versatility in organic synthesis (Davarani et al., 2011).
Solid-State Reactivity and Crystal Structure Analysis
- Studies on the solid-state reactivity and crystal structure of 2,3-dimethylhydroquinone have provided valuable information on its molecular behavior and potential applications in materials science (Pennington et al., 1986).
Synthesis and Analysis of Thymoquinone Derivatives
- Research on the synthesis of thymoquinone derivatives from 2,3-dimethylhydroquinone, including their characterization and activity analysis through in-silico approaches, highlights its potential in pharmaceutical applications (Ulfa et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGUBZTZWCMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870679 | |
Record name | 2,3-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylhydroquinone | |
CAS RN |
608-43-5, 1321-28-4 | |
Record name | 2,3-Dimethylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediol, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylhydroquinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108080 | |
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Record name | 1,4-Benzenediol, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-dimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-Dimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0L7HG609J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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